Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves multiple steps, starting from the appropriate benzothiophene and piperazine derivatives. The reaction typically involves the following steps:
Formation of the Benzothiophene Derivative: The benzothiophene derivative is synthesized through a series of reactions, including halogenation and cyclization.
Coupling with Piperazine: The benzothiophene derivative is then coupled with a piperazine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Esterification: The final step involves the esterification of the intermediate product to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate
- Methyl 4-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate
- Ethyl 2-{[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate}
Uniqueness
Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H23Cl2N3O4S |
---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C28H23Cl2N3O4S/c1-37-28(36)18-7-10-22(32-11-13-33(14-12-32)27(35)17-5-3-2-4-6-17)21(15-18)31-26(34)25-24(30)20-9-8-19(29)16-23(20)38-25/h2-10,15-16H,11-14H2,1H3,(H,31,34) |
InChI Key |
HVSXHWGPJHKUPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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